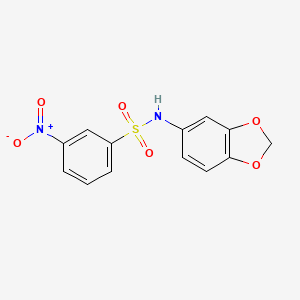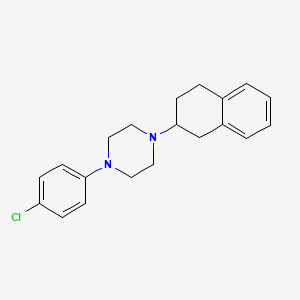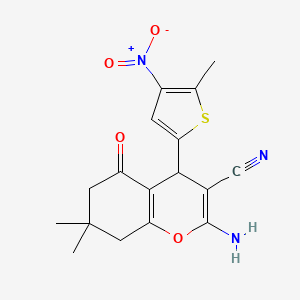![molecular formula C15H25NO2 B4883182 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol, also known as AVE-0991, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have protective effects on the heart and blood vessels by reducing inflammation and oxidative stress. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to improve cognitive function and reduce neuronal damage. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol is not fully understood, but it is believed to work by activating the Mas receptor, which is a G protein-coupled receptor. Activation of the Mas receptor leads to the production of nitric oxide and the inhibition of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have various biochemical and physiological effects. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce blood pressure, improve cardiac function, and decrease the size of atherosclerotic plaques. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce neuronal damage, improve cognitive function, and increase the production of neurotrophic factors. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
Advantages and Limitations for Lab Experiments
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments, including its stability, solubility, and specificity for the Mas receptor. However, there are also limitations to using 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in lab experiments, such as its high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for the study of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol. One area of research is the development of new synthetic methods for 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in other fields, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol and its potential off-target effects.
Synthesis Methods
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol can be synthesized by reacting 2-aminoethanol with 5-(2-ethylphenoxy)pentylamine in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
properties
IUPAC Name |
2-[5-(2-ethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJMZBVLYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Ethylphenoxy)pentylamino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883101.png)
![methyl 2-(isobutyrylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4883110.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)